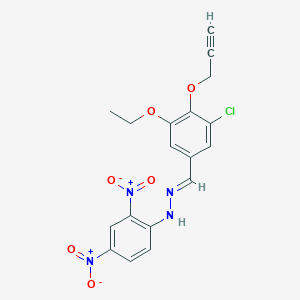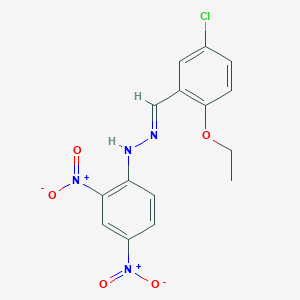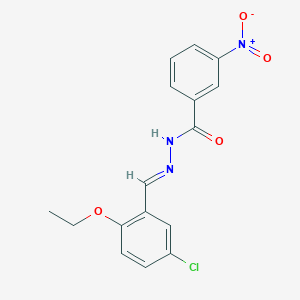![molecular formula C32H32N4O3S B298237 2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide](/img/structure/B298237.png)
2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide involves its ability to inhibit the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It also inhibits the activity of certain signaling pathways involved in cell growth and division, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
Studies have shown that 2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide in lab experiments is its potential to inhibit the activity of specific enzymes and proteins, which can be useful in studying their roles in various biological processes. However, one limitation is that the compound may have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide. One direction is to investigate its potential use in treating other diseases, such as neurodegenerative disorders and cardiovascular disease. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, further research could be done to optimize the synthesis method and improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis method of 2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide involves the reaction of 2-(1H-indol-1-yl)acetohydrazide, 2-furaldehyde, and cycloheptanone in the presence of thiosemicarbazide and acetic acid. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in treating diabetes, Alzheimer's disease, and other neurological disorders.
Propriétés
Nom du produit |
2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide |
|---|---|
Formule moléculaire |
C32H32N4O3S |
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
2-[3-[(Z)-(3-cycloheptyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C32H32N4O3S/c37-30(33-20-26-15-10-18-39-26)22-35-21-23(27-16-8-9-17-28(27)35)19-29-31(38)36(25-13-6-1-2-7-14-25)32(40-29)34-24-11-4-3-5-12-24/h3-5,8-12,15-19,21,25H,1-2,6-7,13-14,20,22H2,(H,33,37)/b29-19-,34-32? |
Clé InChI |
CMFKIRAQJSJADC-KEUDPWFOSA-N |
SMILES isomérique |
C1CCCC(CC1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)/SC2=NC6=CC=CC=C6 |
SMILES |
C1CCCC(CC1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)SC2=NC6=CC=CC=C6 |
SMILES canonique |
C1CCCC(CC1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)SC2=NC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)

![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)
![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)

![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)
![[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea](/img/structure/B298174.png)
